N,N-二乙基-5-硝基嘧啶-4,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

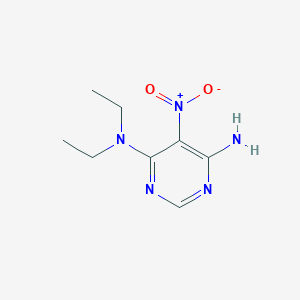

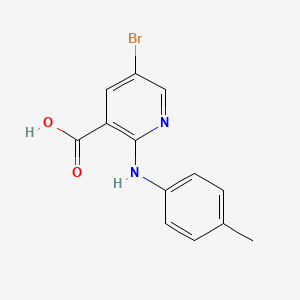

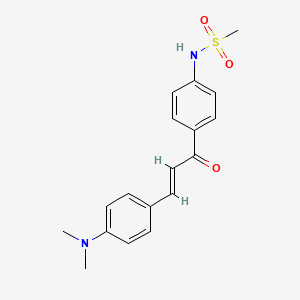

“N,N-diethyl-5-nitropyrimidine-4,6-diamine” is a type of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidine . It is a nitrogen-containing heterocyclic compound that is commonly used in a variety of scientific research applications, including synthetic organic chemistry, biochemistry, and drug discovery. It has a molecular weight of 155.12 .

Synthesis Analysis

A new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions has been presented . This involves the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, which produced disubstituted dialkyl/arylamine pyrimidines . Another synthesis method involves the cyclization reaction of acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide .Molecular Structure Analysis

The molecular structure of “N,N-diethyl-5-nitropyrimidine-4,6-diamine” contains a total of 45 bonds, including 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also includes 2 six-membered rings and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis

“N,N-diethyl-5-nitropyrimidine-4,6-diamine” is a yellow solid with a melting point of 174–176 °C . Its InChI Code is 1S/C4H5N5O2/c5-3-2 (9 (10)11)4 (6)8-1-7-3/h1H, (H4,5,6,7,8) and its InChI key is KUCFBGFPXUXWBQ-UHFFFAOYSA-N .科学研究应用

Anticancer Agents

Pyrimidine derivatives have been extensively studied for their antitumor properties. N,N-Diethyl-5-nitro-pyrimidine-4,6-diamine shows promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell growth. Researchers are exploring its potential in targeted therapies for leukemia, breast cancer, and other malignancies .

Antimicrobial Activity

The compound’s nitro groups contribute to its antimicrobial properties. It has demonstrated effectiveness against bacteria, fungi, and parasites. Investigations into its mechanism of action and optimization for specific pathogens are ongoing .

Anti-inflammatory and Analgesic Effects

N,N-Diethyl-5-nitro-pyrimidine-4,6-diamine may modulate inflammatory pathways and alleviate pain. Researchers are studying its potential as a novel anti-inflammatory drug and analgesic agent .

Antihypertensive Properties

Certain pyrimidines, including this compound, exhibit calcium channel antagonistic effects. These properties make them potential candidates for managing hypertension and cardiovascular diseases .

Antileishmanial Activity

Leishmaniasis, caused by protozoan parasites, remains a global health concern. N,N-Diethyl-5-nitro-pyrimidine-4,6-diamine has shown activity against Leishmania species, making it relevant for antiparasitic drug development .

ADME-Tox Optimization

Researchers are keen on improving the druglikeness and pharmacokinetic properties of pyrimidine-based compounds. Novel synthetic methodologies are being explored to enhance ADME (absorption, distribution, metabolism, excretion) properties and reduce toxicity .

These applications highlight the versatility and potential of N,N-Diethyl-5-nitro-pyrimidine-4,6-diamine in various therapeutic contexts. Further research and development will uncover additional uses and refine its clinical applications . If you’d like more information on any specific aspect, feel free to ask! 😊

作用机制

The mechanism of action of “N,N-diethyl-5-nitropyrimidine-4,6-diamine” involves the presence of pre-reactive molecular complexes, a phenomenon rarely reported in SNAr reactions . These complexes precede the transition state and can facilitate the reaction . In addition, Meisenheimer complexes and transition states in the intrinsic reaction coordinate (IRC) configuration were identified, which may influence the understanding of the reaction mechanism .

未来方向

The future directions of “N,N-diethyl-5-nitropyrimidine-4,6-diamine” research could involve further investigation into its reaction mechanisms and potential applications in drug discovery . The development of new synthetic routes to obtain structurally diverse purine libraries using this compound as a starting material could also be a promising area of research .

属性

IUPAC Name |

4-N,4-N-diethyl-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c1-3-12(4-2)8-6(13(14)15)7(9)10-5-11-8/h5H,3-4H2,1-2H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGBFAJYLRVZEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

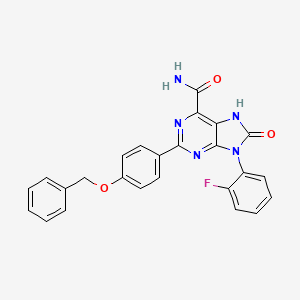

![3-(tert-butyl)-1-(2,4-dichlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2649961.png)

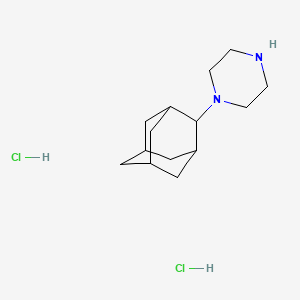

![3-Cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide](/img/structure/B2649966.png)

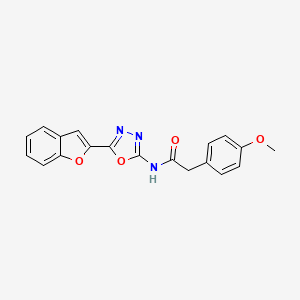

![N-butyl-3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2649972.png)

![5-(cinnamylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649984.png)